ジフロキサシン

概要

説明

ジフロキサシンは、主に獣医学で使用される合成フルオロキノロン系抗生物質です。グラム陰性菌とグラム陽性菌の両方に広範な殺菌作用があることで知られています。 ジフロキサシンは、細菌のDNAの維持と合成に不可欠な細菌酵素DNAジャイレースを阻害することにより作用します .

科学的研究の応用

Difloxacin has several scientific research applications:

作用機序

ジフロキサシンは、トポイソメラーゼIIとも呼ばれる細菌酵素DNAジャイレースを阻害することで、その抗菌効果を発揮します。この酵素は、DNA複製、転写、組換えに不可欠です。 ジフロキサシンは、DNAジャイレースを阻害することにより、細菌がDNAの超らせん構造を維持することを阻害し、細胞死を引き起こします .

生化学分析

Biochemical Properties

Difloxacin interacts with various enzymes and proteins in the body. It is known to interact with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . The nature of these interactions is inhibitory, leading to the prevention of bacterial DNA replication and thus, bacterial growth .

Cellular Effects

Difloxacin exerts its effects on various types of cells, primarily bacterial cells. By inhibiting DNA gyrase and topoisomerase IV, Difloxacin disrupts the process of DNA replication within the bacterial cell . This leads to the cessation of bacterial cell growth and division .

Molecular Mechanism

The molecular mechanism of Difloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the function of these enzymes, preventing the unwinding of bacterial DNA that is necessary for replication . As a result, Difloxacin effectively halts bacterial growth and division .

Temporal Effects in Laboratory Settings

It is known that the effects of Difloxacin are concentration-dependent .

Dosage Effects in Animal Models

The effects of Difloxacin in animal models vary with dosage. While specific dosage effects are not fully documented, it is known that Difloxacin is used in veterinary medicine, suggesting that it is generally safe for use in animals at appropriate dosages .

Metabolic Pathways

As a fluoroquinolone, it is likely metabolized in the liver and excreted via the kidneys .

Transport and Distribution

The transport and distribution of Difloxacin within cells and tissues are not fully documented. As a lipophilic compound, it is likely able to diffuse across cell membranes .

Subcellular Localization

Given its mechanism of action, it is likely localized to the cytoplasm where it can interact with DNA gyrase and topoisomerase IV .

準備方法

合成経路と反応条件

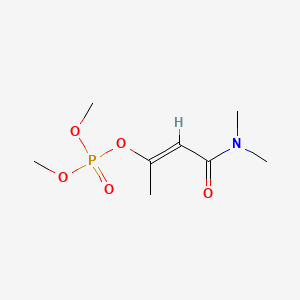

ジフロキサシンの合成には、いくつかの重要なステップが含まれます。最初に、2,4,5-トリフルオロベンゾイル酢酸エチル、[ホルミル-13C]-トリエチルオルトギ酸、および[15N]-4-フルオロアニリンを反応させて、エチル[15N,3-13C]-3-(4-フルオロアニリノ)-2-(2,4,5-トリフルオロベンゾイル)アクリレートを生成します。 この中間体は、環化とエステル開裂を行い、その後1-メチルピペラジンと反応させてジフロキサシンを生成します .

工業生産方法

ジフロキサシンの工業生産は、通常、上記の合成経路を用いた大規模合成を行います。 このプロセスは、高収率と高純度を実現するために最適化されており、反応条件を厳密に管理することで、最終製品の一貫性と品質を確保しています .

化学反応の分析

反応の種類

ジフロキサシンは、以下のような様々な化学反応を起こします。

酸化: ジフロキサシンは、特定の条件下で酸化され、酸化された誘導体を生成することがあります。

還元: 還元反応により、ジフロキサシンの官能基が修飾され、その活性が変化することがあります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりジフロキサシンN-オキシドが生成され、還元により官能基が変化したジフロキサシン誘導体が生成される場合があります .

科学研究への応用

ジフロキサシンは、いくつかの科学研究への応用があります。

類似化合物との比較

類似化合物

- エンロフロキサシン

- プラドフロキサシン

- シプロフロキサシン

- ダノフロキサシン

比較

ジフロキサシンは、4-フルオロフェニル基を含む特定の化学構造のため、フルオロキノロンの中では独特です。この構造の違いは、薬物動態と有効性に影響を与えます。 例えば、ジフロキサシンはエンロフロキサシンに比べてより広範な活性を示しますが、プラドフロキサシンほど効果的ではありません .

ジフロキサシンの光毒性は、嵩高い1-フルオロフェニル置換基の存在により、別のフルオロキノロンであるペフロキサシンに比べて低くなっています .

特性

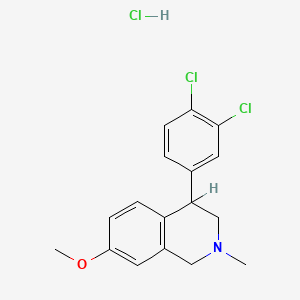

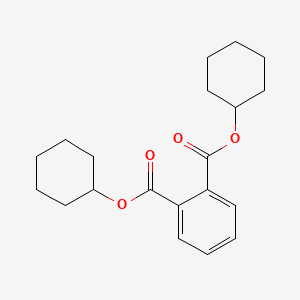

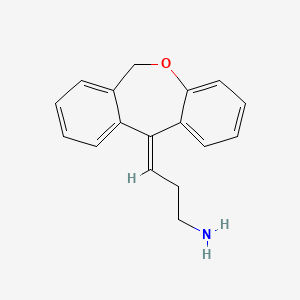

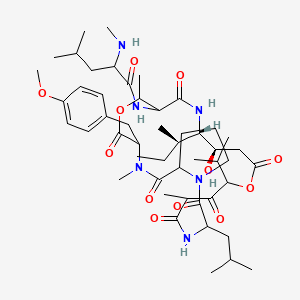

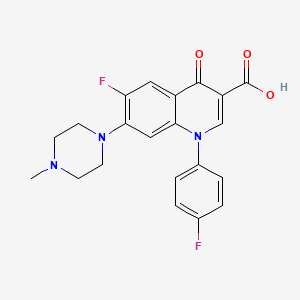

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCJXYPHIIZEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91296-86-5 (hydrochloride) | |

| Record name | Difloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048348 | |

| Record name | Difloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98106-17-3 | |

| Record name | Difloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98106-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Difloxacin?

A1: Difloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Difloxacin disrupts these vital processes, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of Difloxacin?

A2: The molecular formula of Difloxacin is C21H21F2N3O3, and its molecular weight is 401.4 g/mol.

Q3: How does the structure of Difloxacin contribute to its activity?

A4: The fluoroquinolone structure of Difloxacin, particularly the fluorine atom at position 6 and the difluorophenyl group at position 1, is crucial for its antibacterial activity [, ]. These structural features enhance its binding affinity for bacterial DNA gyrase and topoisomerase IV.

Q4: Are there any structural modifications of Difloxacin that can impact its activity?

A4: While specific modifications are not extensively discussed in the provided papers, it's important to note that even minor alterations to the fluoroquinolone core structure can significantly impact its potency, spectrum of activity, and pharmacological properties.

Q5: What is known about the stability of Difloxacin in different formulations?

A6: Studies have investigated various formulations of Difloxacin, including injectable solutions, oral solutions, and long-acting formulations like poloxamer 407 gel []. These studies focused primarily on pharmacokinetics and bioavailability, with limited information on long-term stability under various storage conditions.

Q6: How is Difloxacin absorbed, distributed, metabolized, and excreted in different species?

A7: Difloxacin exhibits good absorption following oral, intramuscular, and subcutaneous administration in various species, including chickens, goats, horses, pigs, and fish [, , , , , , , ]. It is widely distributed in the body, achieving therapeutic concentrations in serum, urine, milk, and various tissues [, , , , , , ]. Difloxacin is primarily metabolized in the liver, with glucuronide conjugation being a major metabolic pathway in humans []. Elimination occurs primarily through the renal route, with a relatively long elimination half-life compared to other fluoroquinolones [, , , , , ].

Q7: Does infection influence the pharmacokinetics of Difloxacin?

A8: Yes, experimental infections with bacteria like E. coli and Aeromonas hydrophila have been shown to alter the pharmacokinetics of Difloxacin in various species [, , , ]. These alterations can include changes in absorption, distribution, and elimination rates, potentially impacting its efficacy.

Q8: What are the key PK/PD parameters for Difloxacin?

A9: Key PK/PD parameters include Cmax/MIC (maximum serum concentration/minimum inhibitory concentration) and AUC/MIC (area under the curve/minimum inhibitory concentration) ratios [, ]. Achieving sufficient drug concentrations above the MIC for a specific pathogen is crucial for successful treatment.

Q9: What animal models have been used to evaluate the efficacy of Difloxacin?

A11: Researchers have utilized various animal models, including chickens, goats, pigs, rabbits, and mice, to investigate the efficacy of Difloxacin in treating infections caused by bacteria like Mycoplasma gallisepticum, Escherichia coli, Mannheimia haemolytica, Staphylococcus aureus, and Enterobacter aerogenes [, , , , , ].

Q10: Are there known mechanisms of resistance to Difloxacin?

A13: Like other fluoroquinolones, resistance to Difloxacin can develop through mutations in the genes encoding DNA gyrase and topoisomerase IV, leading to reduced drug binding affinity []. Additionally, efflux pumps that actively expel the drug from bacterial cells can contribute to resistance.

Q11: Does cross-resistance exist between Difloxacin and other fluoroquinolones?

A14: Cross-resistance among fluoroquinolones is a significant concern. Resistance mechanisms, such as target site mutations and efflux pump overexpression, can confer resistance to multiple members of this drug class [].

Q12: What are the potential toxicities associated with Difloxacin?

A15: While Difloxacin generally exhibits a favorable safety profile, potential adverse effects have been observed in preclinical and clinical studies. These include cartilage lesions in young animals [, ], gastrointestinal disturbances, and central nervous system effects [].

Q13: Have there been attempts to develop targeted drug delivery systems for Difloxacin?

A16: Research has explored the development of Difloxacin-loaded gelatin microspheres for lung targeting []. These microspheres aim to improve drug delivery to the lungs, potentially enhancing efficacy and reducing systemic side effects.

Q14: What analytical methods are used to detect and quantify Difloxacin?

A17: Several analytical methods have been employed to determine Difloxacin concentrations in various matrices. These include high-performance liquid chromatography (HPLC) with fluorescence detection [, , , , ], reversed-phase HPLC (RP-HPLC) [, , , ], and flow injection chemiluminescence analysis []. Additionally, microbiological assays have been used to assess Difloxacin concentrations [].

Q15: Are there methods to detect Difloxacin residues in food products?

A18: Yes, researchers have developed and validated RP-HPLC methods specifically for determining Difloxacin residues in different rabbit tissues to ensure food safety and assess withdrawal periods [].

Q16: How were the analytical methods used for Difloxacin validated?

A19: The analytical methods employed in the studies, particularly HPLC and RP-HPLC methods, were validated according to established guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals (ICH) [, ]. Validation parameters typically include specificity, linearity, precision, accuracy, sensitivity, repeatability, and robustness.

Q17: How does Difloxacin compare to other fluoroquinolones in terms of efficacy and safety?

A20: Several studies have compared Difloxacin to other fluoroquinolones, such as enrofloxacin, ciprofloxacin, danofloxacin, and marbofloxacin, in treating various bacterial infections [, , , , , ]. While Difloxacin generally exhibits potent activity, its efficacy and safety profile vary depending on the specific pathogen, animal species, and dosage regimen.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。